5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the indene ring, which imparts unique chemical properties. It is a white solid at room temperature and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminum Chloride: The mixture is reacted with aluminum chloride under controlled conditions to form 5-chloro-2,3-dihydro-1H-inden-1-one.
Fluorination: The intermediate is then fluorinated using appropriate fluorinating agents to obtain 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
Amination: Finally, the compound undergoes amination to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-1H-inden-1-one
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- 5-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine and fluorine atoms on the indene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2 |
InChI Key |
XOQKIBTXOKUXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Cl |
Origin of Product |
United States |
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